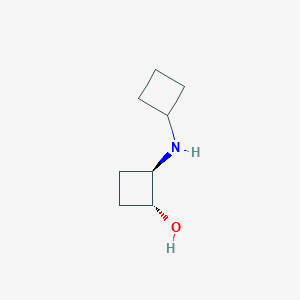trans-2-(Cyclobutylamino)cyclobutan-1-ol
CAS No.: 1867307-35-4
Cat. No.: VC3165964
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1867307-35-4 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | (1R,2R)-2-(cyclobutylamino)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C8H15NO/c10-8-5-4-7(8)9-6-2-1-3-6/h6-10H,1-5H2/t7-,8-/m1/s1 |
| Standard InChI Key | KCZORTHUNWQLHV-HTQZYQBOSA-N |
| Isomeric SMILES | C1CC(C1)N[C@@H]2CC[C@H]2O |
| SMILES | C1CC(C1)NC2CCC2O |
| Canonical SMILES | C1CC(C1)NC2CCC2O |
Introduction
Chemical Structure and Properties
Molecular Identity
Trans-2-(Cyclobutylamino)cyclobutan-1-ol is identified by the CAS registry number 1867307-35-4 . The molecular formula is C8H15NO, with a structure consisting of a cyclobutanol ring bearing a cyclobutylamino substituent at the 2-position . The compound features two connected but distinct cyclobutane ring systems—one bearing the hydroxyl group and the other functioning as the amino substituent.
Physical and Chemical Properties
The physical properties of trans-2-(Cyclobutylamino)cyclobutan-1-ol can be inferred from its structural features and by comparison with related compounds. The presence of both hydroxyl and secondary amine functional groups provides hydrogen bond donor and acceptor capabilities, which likely contribute to its solubility characteristics and intermolecular interactions.
Stereochemistry
Stereoisomers
The structure of trans-2-(Cyclobutylamino)cyclobutan-1-ol contains two stereogenic centers at the positions bearing the hydroxyl and amino groups. This creates the potential for four stereoisomers: two enantiomeric pairs of diastereomers. The search results specifically mention the (1R,2R) stereoisomer, which represents one of the possible absolute configurations .
Comparative Stereochemistry
The stereochemical aspects of trans-2-(Cyclobutylamino)cyclobutan-1-ol can be better understood by comparison with related compounds. For instance, in the related compound trans-2-(benzylamino)cyclobutan-1-ol, the (1R,2R) configuration has been specifically documented and characterized . Similar stereochemical principles likely apply to our target compound, with the relative trans configuration creating a specific spatial relationship between the functional groups.
Synthesis Approaches
Applications and Research Significance
Synthetic Utility
Cyclobutyl amino alcohols, including trans-2-(Cyclobutylamino)cyclobutan-1-ol, serve as versatile synthetic intermediates in organic chemistry . The combination of hydroxyl and amino functionalities on a conformationally constrained cyclobutane scaffold provides unique opportunities for selective transformations and further derivatization.
The bifunctional nature of this compound makes it potentially valuable for the synthesis of more complex molecular architectures. Both functional groups can participate in various reactions, including nucleophilic substitutions, oxidations, reductions, and coupling reactions, enabling diverse synthetic pathways.
Medicinal Chemistry Applications
In the context of medicinal chemistry, amino alcohols frequently serve as key pharmacophores in bioactive compounds. The cyclobutane rings in trans-2-(Cyclobutylamino)cyclobutan-1-ol impart conformational rigidity that can potentially enhance binding selectivity to biological targets by restricting the compound to specific conformations.
The occurrence of cyclobutyl amino alcohols as components in medicinal chemistry underscores their potential significance in drug discovery and development . The unique structural features of trans-2-(Cyclobutylamino)cyclobutan-1-ol could provide distinctive properties in terms of molecular recognition, metabolic stability, and pharmacokinetic characteristics.
Related Compounds
Structural Analogs
Several structural analogs of trans-2-(Cyclobutylamino)cyclobutan-1-ol have been documented in the literature, differing primarily in the nature of the amino substituent:
Structure-Property Relationships
The structural variations among these analogs lead to significant differences in their physical and chemical properties. The benzyl group in trans-2-(benzylamino)cyclobutan-1-ol introduces aromatic character and increased lipophilicity compared to the aliphatic cyclobutyl group in our target compound . Similarly, the dimethylamino group creates a tertiary amine with distinct steric and electronic properties compared to the secondary amine in trans-2-(cyclobutylamino)cyclobutan-1-ol .
These structural differences can profoundly affect properties such as solubility, pKa values, hydrogen bonding patterns, and metabolic stability. Understanding these structure-property relationships is crucial for the rational design and optimization of cyclobutyl amino alcohols for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume